(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
Description
Basic Molecular Framework
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one possesses a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 grams per mole. The compound features a bicyclic heterocyclic structure that integrates both pyrrole and oxazole moieties within a single molecular framework. This structural arrangement creates a unique scaffold where the pyrrole ring is fused to an oxazolone ring system, forming a rigid bicyclic architecture that influences both the compound's physical properties and potential reactivity patterns.
The molecular structure incorporates a phenyl group attached at the 3-position of the oxazole ring, contributing significant aromatic character to the overall molecule. The tetrahydro designation indicates that the pyrrole portion of the bicyclic system is fully saturated, distinguishing it from other related compounds that may contain unsaturated linkages within the ring system. This saturation pattern affects the compound's conformational flexibility and contributes to its distinct physical properties compared to its unsaturated analogs.
Stereochemical Configuration
The stereochemical designation (3R,7AR) defines the specific three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its biological activity and chemical behavior. The R configuration at position 3 indicates the spatial orientation of the phenyl substituent relative to the oxazole ring, while the AR configuration at position 7A describes the stereochemistry at the ring junction. This particular stereochemical arrangement distinguishes the compound from its (3R,7AS) stereoisomer, which has been more extensively studied and documented in the literature.
The stereochemical differences between the (3R,7AR) and (3R,7AS) isomers result in distinct physical properties and potentially different biological activities. The specific spatial arrangement influences intermolecular interactions, crystal packing patterns, and solution-phase conformational preferences, all of which contribute to measurable differences in physical properties such as melting points, solubility characteristics, and optical rotation values.
Properties
IUPAC Name |
(3R,7aR)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURKKNDNLSPPQY-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1COC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@H]1CO[C@@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Approach
Core Methodology:
The synthesis of heterocyclic compounds like (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one often employs the Ugi reaction, a four-component MCR involving keto acids, amines, isocyanides, and aldehydes or ketones. The heterocyclic core is formed via subsequent cyclization and oxidation steps.
- Enantiopure keto acids derived from amino acids or chiral synthons are used to induce stereochemistry at specific centers.
- The reaction conditions are optimized to favor the formation of a single diastereomer, confirmed via TLC and NMR spectroscopy.
- The stereochemistry at C-3 and C-7AR is established through X-ray crystallography and 13C NMR chemical shifts, with C-7a stereogenic centers confirmed by stereoselective synthesis and chiral catalysts.
Keto acid + Isocyanide + Amine + Formaldehyde → Heterocyclic core (via cyclocondensation)
Data Table 1: Typical Yield and Conditions for Synthesis
| Step | Reagents | Catalyst/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | Enantiopure keto acid | Acidic activation (e.g., PPTS) | 70–95 | Stereoselective at C-3, C-7AR |
| 2 | Isocyanide + cyclization agent | Mild heating or microwave irradiation | 80–95 | Stereochemically pure |
Stereoselective Synthesis of Keto Acid Precursors
- Asymmetric synthesis of keto acids employs chiral auxiliaries or enantioselective catalysis, such as the use of sparteine or chiral ligands in Grignard reactions.
- For example, the desymmetrization of cyclic anhydrides using chiral organometallic reagents yields enantiopure keto acids with high enantiomeric excess (up to 96%).
Data Table 2: Enantioselective Keto Acid Synthesis
| Starting Material | Reagents & Catalysts | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| 3-Phenylglutaric anhydride | Phenylmagnesium chloride + (-)-sparteine | 96 | 85–90 |
| 2,4-Dioxopentanoic acid | Ethyl acetopyruvate + NaOH + acid workup | 75–85 | 70–80 |
Cyclization to Form the Oxazolidinone Ring
- Cyclocondensation of amino alcohols or amino acids with activated carbonyl compounds under mild conditions (e.g., PPTS catalysis) leads to the formation of the oxazolidinone ring.
- Activation of keto acids with PPTS facilitates intramolecular cyclization, yielding the heterocyclic core with high stereoselectivity.
- The reaction is typically performed at room temperature or under gentle heating, with yields ranging from 70% to 95%.
Data Table 3: Cyclization Conditions
| Starting Material | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Keto acid + amino alcohol | PPTS | R.t. – 50°C | 75–95 | Stereoselective formation |
Asymmetric Catalysis and Chiral Induction
- Use of chiral catalysts such as (–)-sparteine or chiral phosphines to induce stereochemistry at C-3 and C-7AR centers during keto acid synthesis or cyclization steps.
- Enantiomeric excesses exceeding 95% are achievable with optimized conditions.
- The stereochemistry is confirmed via X-ray diffraction and chiral HPLC analysis.
Microwave-Assisted Synthesis
- Microwave irradiation accelerates cyclization and heterocycle formation, reducing reaction times from hours to minutes.
- Microwave conditions (e.g., 100°C for 10 minutes) significantly improve yields and stereoselectivity.
Data Table 4: Microwave Synthesis Parameters
| Reaction Step | Microwave Power | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 300 W | 100°C | 10 min | 85–95 | Faster and cleaner |
Flow Chemistry Techniques
- Continuous flow reactors enable precise control over reaction parameters, improving reproducibility and scalability.
- Synthesis of heterocyclic compounds like this compound has been successfully scaled using flow reactors, with yields comparable or superior to batch processes.
Data Table 5: Flow Chemistry Optimization
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Temperature | 90°C | High yield (up to 97%) | |
| Residence time | 20 min | Excellent stereoselectivity |
Notes and Recommendations
- Stereochemistry Control: The use of chiral auxiliaries or enantioselective catalysts is crucial for obtaining the (3R,7AR) configuration.
- Reaction Environment: Mild conditions, such as room temperature or gentle heating, favor high stereoselectivity and yield.
- Modern Techniques: Microwave-assisted synthesis and flow chemistry significantly reduce reaction times and improve product purity.
- Post-Transformations: Functionalization of heterocycles via intramolecular cyclizations or oxidation steps can be performed to tailor the compound's properties.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium halides in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs.
- Anticancer Properties: Preliminary research indicates that it could interact with specific enzymes or receptors involved in cancer progression.
Biochemical Probes
Due to its ability to interact with proteins and enzymes, (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is being explored as a biochemical probe. Its unique structure allows it to bind selectively to molecular targets, potentially leading to the modulation of biological pathways relevant in various diseases.
Material Science
In addition to its biological applications, this compound is being examined for use in developing novel materials with specific electronic or optical properties. Its unique chemical structure may impart desirable characteristics for applications in organic electronics or photonic devices.
Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the compound's ability to modulate NF-kB signaling pathways.
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, researchers found that the compound induced apoptosis in specific tumor types. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting apoptosis-related pathways.
Case Study 3: Material Development
Recent advancements in material science have seen the application of this compound in the synthesis of organic light-emitting diodes (OLEDs). Its unique electronic properties make it a suitable candidate for enhancing the performance of OLED materials.
Uniqueness of this compound
The unique fusion of pyrrole and oxazole rings sets this compound apart from others in its class. This structural characteristic imparts distinct chemical reactivity and biological interactions that are not commonly observed in similar compounds.
Mechanism of Action
The mechanism of action of (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
Table 1: Comparison of 3-Substituted Pyrrolo-Oxazole Derivatives
Key Observations :
- Phenyl Group : The target compound’s phenyl substituent balances reactivity and stereoselectivity, enabling efficient alkylation (e.g., methyl iodide in piperidine synthesis) .
- Trichloromethyl (CCl₃) : Introduces electron-withdrawing effects, enhancing stability under ambient conditions for proline synthesis .
- tert-Butyl : Bulky substituent reduces reaction rates but improves regioselectivity in crowded environments .
- Dimethyl (CH₃) : Rigidifies the pyrrolidine ring, favoring specific conformations in spirocyclic systems .
Stereochemical and Functional Group Modifications
Table 2: Impact of Stereochemistry and Functional Groups
Key Observations :
- Enantiomers : The (3S,7aS) enantiomer exhibits mirrored stereochemical outcomes in asymmetric reactions .
- Cyclopropane Fusion : Increases ring strain, altering reactivity for antiviral intermediates .
- Benzylamino Group: Introduces basicity and hydrogen-bonding sites, expanding utility in medicinal chemistry .
Biological Activity
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : (3R,7aR)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- CAS Number : 1820583-17-2
The compound features a unique fusion of pyrrole and oxazole rings, which contributes to its distinctive chemical properties and biological activities .
This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites of proteins, leading to inhibition or modulation of their activity. This interaction can influence several biological pathways, including:
- Signal Transduction : Modulates pathways critical for cellular communication.
- Metabolic Pathways : Affects the metabolism of various biomolecules.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Research indicates potential anticancer effects through apoptosis induction in cancer cell lines.
- Neuroprotective Effects : Some studies highlight its ability to protect neuronal cells from oxidative stress.
Research Findings
Recent studies have focused on the pharmacological applications of this compound. Below is a summary of notable findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production in macrophages. |
| Study 2 | Anticancer | Induction of apoptosis in breast cancer cell lines via caspase activation. |
| Study 3 | Neuroprotection | Reduction of ROS levels in neuronal cells exposed to oxidative stress. |
Case Study 1: Anti-inflammatory Properties
A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results demonstrated a significant reduction in the expression of inflammatory markers such as COX-2 and iNOS.
Case Study 2: Anticancer Activity
In a controlled experiment involving various cancer cell lines, the compound was shown to inhibit cell proliferation significantly. The mechanism was linked to the activation of apoptotic pathways through increased levels of pro-apoptotic proteins.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between phenyl-substituted amines and oxazole precursors under specific conditions:
- Reagents : Use of dichloromethane as a solvent.
- Conditions : Reactions are generally conducted at temperatures ranging from 0°C to 25°C.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (3R,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with high enantiomeric purity?
- Methodology : The synthesis typically involves chiral induction via alkylation. For example, lithiated intermediates of the compound can undergo alkylation with methyl iodide to introduce a chiral methyl group, followed by reduction and rearrangement to form piperidine derivatives. This process achieves an overall yield of ~32% over ~80 hours .
- Critical Considerations : Use enantiomerically pure starting materials and monitor stereochemical integrity via chiral HPLC or polarimetry at each step.
Q. What purification techniques are effective for isolating this compound intermediates?
- Methodology : Column chromatography (silica gel, n-hexane/EtOAc gradients) is standard for separating diastereomers or byproducts. Crystallization from petroleum ether or toluene can enhance purity for solid intermediates .
- Data-Driven Optimization : Adjust solvent polarity ratios based on TLC Rf values and monitor via NMR for impurities.
Advanced Research Questions
Q. How can the chiral configuration of this compound be validated experimentally?
- Techniques :
- X-ray Crystallography : Single-crystal analysis confirms absolute stereochemistry (e.g., C–C bond lengths < 0.001 Å precision, R factor < 0.033) .
- Circular Dichroism (CD) : Correlate Cotton effects with known configurations of analogous oxazolone derivatives .
Q. What mechanistic insights exist for the rearrangement of tetrahydropyrrolo-oxazolone derivatives?
- Key Findings :
- Thermal or acid-catalyzed rearrangements yield fused bicyclic systems (e.g., oxathiane–γ-lactam). Refluxing in toluene for 48 hours triggers ring expansion, with yields >50% .
- Density Functional Theory (DFT) simulations can model transition states to explain stereochemical outcomes .
Q. How can derivatives of this compound be designed for bioactivity studies?
- Case Study : Alkylation at the 7a position with trifluoromethyl-biphenyl groups generates analogs with anticancer potential. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce aryl groups, followed by deprotection and functionalization .
- Challenges : Balancing lipophilicity (logP) and solubility for in vitro assays requires optimizing substituents (e.g., tert-butyl groups improve metabolic stability) .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?
- Protocol :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to assess binding affinity .
MD Simulations : GROMACS or AMBER can model ligand-protein dynamics over 100+ ns to validate docking poses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
